molecular formula C20H22 B6307279 Bis(mesityl)acetylene CAS No. 5806-58-6

Bis(mesityl)acetylene

Cat. No.: B6307279
CAS No.: 5806-58-6
M. Wt: 262.4 g/mol
InChI Key: KCOVOLGYBMTWKB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(mesityl)acetylene typically involves the coupling of mesityl-substituted precursors. One common method is the Sonogashira coupling reaction, where a mesityl-substituted aryl halide reacts with a terminal acetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: Bis(mesityl)acetylene can undergo various chemical reactions, including:

    Oxidation: The acetylene moiety can be oxidized to form diketones or carboxylic acids.

    Reduction: The compound can be reduced to form alkenes or alkanes.

    Substitution: The mesityl groups can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or ozone (O3) can be used under acidic or basic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products:

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

Bis(mesityl)acetylene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Materials Science: The compound is explored for its potential in creating novel materials with unique electronic and optical properties.

    Biology and Medicine: While direct applications in biology and medicine are limited, derivatives of this compound are studied for their potential biological activities.

    Industry: The compound can be used in the development of advanced materials, such as polymers and nanomaterials, due to its structural rigidity and stability.

Mechanism of Action

The mechanism of action of bis(mesityl)acetylene involves its interaction with various molecular targets and pathways. The acetylene moiety can participate in π-π interactions and coordinate with metal centers, making it a versatile ligand in coordination chemistry. The mesityl groups provide steric protection, preventing unwanted side reactions and enhancing the stability of the compound.

Comparison with Similar Compounds

    Diphenylacetylene: Similar to bis(mesityl)acetylene but with phenyl groups instead of mesityl groups.

    Bis(tert-butyl)acetylene: Contains tert-butyl groups, providing different steric and electronic properties.

    Bis(trimethylsilyl)acetylene: Features trimethylsilyl groups, which are commonly used as protecting groups in organic synthesis.

Uniqueness: this compound is unique due to the presence of bulky mesityl groups, which provide significant steric hindrance and enhance the stability of the compound. This makes it particularly useful in applications where stability and resistance to side reactions are crucial.

Properties

IUPAC Name

1,3,5-trimethyl-2-[2-(2,4,6-trimethylphenyl)ethynyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22/c1-13-9-15(3)19(16(4)10-13)7-8-20-17(5)11-14(2)12-18(20)6/h9-12H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCOVOLGYBMTWKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C#CC2=C(C=C(C=C2C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60507580
Record name 1,1'-(Ethyne-1,2-diyl)bis(2,4,6-trimethylbenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60507580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5806-58-6
Record name 1,1'-(Ethyne-1,2-diyl)bis(2,4,6-trimethylbenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60507580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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